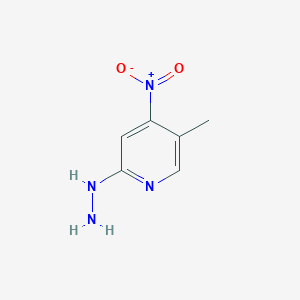

2-Hydrazinyl-5-methyl-4-nitropyridine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-Hydrazinyl-5-methyl-4-nitropyridine is a chemical compound with the molecular formula C6H8N4O2. It is a derivative of pyridine, characterized by the presence of hydrazinyl, methyl, and nitro functional groups. This compound is primarily used in scientific research and has various applications in chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Hydrazinyl-5-methyl-4-nitropyridine typically involves the nitration of pyridine derivatives followed by hydrazinolysis. One common method includes the nitration of 5-methylpyridine to form 5-methyl-4-nitropyridine, which is then reacted with hydrazine hydrate to yield the final product .

Industrial Production Methods

Industrial production of this compound often employs continuous flow synthesis techniques to ensure safety and efficiency. This method minimizes the accumulation of potentially explosive intermediates and allows for better control of reaction conditions .

Chemical Reactions Analysis

Types of Reactions

2-Hydrazinyl-5-methyl-4-nitropyridine undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using hydrazine hydrate.

Substitution: The hydrazinyl group can participate in substitution reactions, forming different derivatives.

Common Reagents and Conditions

Hydrazine Hydrate: Used for the reduction of the nitro group.

Organic Solvents: Commonly used in substitution reactions.

Major Products Formed

Amino Derivatives: Formed through the reduction of the nitro group.

Substituted Pyridines: Formed through substitution reactions.

Scientific Research Applications

2-Hydrazinyl-5-methyl-4-nitropyridine is used in various scientific research fields, including:

Mechanism of Action

The mechanism of action of 2-Hydrazinyl-5-methyl-4-nitropyridine involves its interaction with molecular targets through its hydrazinyl and nitro groups. These functional groups can participate in various biochemical pathways, including enzyme inhibition and redox reactions .

Comparison with Similar Compounds

Biological Activity

2-Hydrazinyl-5-methyl-4-nitropyridine (C6H9N3O2) is a pyridine derivative characterized by a hydrazine group at the second position, a methyl group at the fifth position, and a nitro group at the fourth position. This unique structural arrangement contributes to its significant biological activities, including antimicrobial properties and potential applications in medicinal chemistry.

Chemical Structure and Properties

The molecular structure of this compound can be represented as follows:

Key Structural Features:

- Hydrazine Group: Enhances reactivity and potential for forming covalent bonds with biological targets.

- Methyl Group: Influences lipophilicity and solubility.

- Nitro Group: May contribute to biological activity through redox reactions.

Biological Activity Overview

Research has demonstrated that this compound exhibits various biological activities, primarily focusing on its antimicrobial properties. The compound has been investigated for its ability to inhibit the growth of several bacterial and fungal strains.

Antimicrobial Properties

Studies have shown that this compound possesses significant antibacterial and antifungal activities. The mechanism of action is believed to involve the formation of covalent bonds with nucleophilic sites in microbial enzymes, disrupting their function.

Table 1: Antimicrobial Activity Data

| Microbial Strain | Minimum Inhibitory Concentration (MIC) | Activity Level |

|---|---|---|

| Staphylococcus aureus | 0.0195 mg/mL | High |

| Escherichia coli | 0.025 mg/mL | High |

| Candida albicans | 0.039 mg/mL | Moderate |

| Bacillus subtilis | 0.0048 mg/mL | High |

The compound has shown particularly strong activity against Gram-positive bacteria like Staphylococcus aureus and Bacillus subtilis, with MIC values indicating effective inhibition at low concentrations .

The biological activity of this compound is primarily attributed to its ability to interact with enzymes through covalent bonding. This interaction can lead to enzyme inhibition, which is crucial for its therapeutic potential.

Case Studies

- Inhibition of CDK2/Cyclin Complexes:

- Antifungal Activity Assessment:

Research Findings

Recent investigations into the biological activity of this compound have highlighted its potential as a lead compound in drug development. The unique combination of functional groups allows for diverse interactions with biological targets, making it an attractive candidate for further research.

Table 2: Comparative Analysis with Similar Compounds

| Compound Name | Structural Features | Similarity Level |

|---|---|---|

| 2-Hydrazinylpyridine | Hydrazine at position 2 | High |

| 2-Hydrazinyl-3-methylpyridine | Methyl at position 3 | Moderate |

| 2-Hydrazinyl-4-methylpyridine | Methyl at position 4 | Moderate |

| 2-Hydrazinyl-5-nitropyridine | Nitro at position 5 | High |

The structural uniqueness of this compound enhances its reactivity profile compared to similar compounds, potentially leading to improved therapeutic applications .

Properties

Molecular Formula |

C6H8N4O2 |

|---|---|

Molecular Weight |

168.15 g/mol |

IUPAC Name |

(5-methyl-4-nitropyridin-2-yl)hydrazine |

InChI |

InChI=1S/C6H8N4O2/c1-4-3-8-6(9-7)2-5(4)10(11)12/h2-3H,7H2,1H3,(H,8,9) |

InChI Key |

NFMHJULPDFCVET-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CN=C(C=C1[N+](=O)[O-])NN |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.